molecular formula C18H17N3O3S2 B11679598 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679598
M. Wt: 387.5 g/mol
InChI Key: PEYHBHFHQOBPAO-VXLYETTFSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and hydrazide moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: This compound is structurally similar but lacks the dimethoxyphenyl group.

    2-(1,3-benzothiazol-2-ylthio)acetohydrazide: Another similar compound with slight variations in the sulfanyl group.

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide apart is its combination of the benzothiazole ring, sulfanyl group, and dimethoxyphenyl moiety

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-7-12(15(9-13)24-2)10-19-21-17(22)11-25-18-20-14-5-3-4-6-16(14)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+

InChI Key

PEYHBHFHQOBPAO-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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